molecular formula C8H6ClNO2 B152732 7-chloro-2H-1,4-benzoxazin-3(4H)-one CAS No. 27320-99-6

7-chloro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B152732
CAS RN: 27320-99-6
M. Wt: 183.59 g/mol
InChI Key: QGHYYLMIQSZWAX-UHFFFAOYSA-N
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Description

NMR Analysis of Enantiomers

The determination of enantiomers of chlorinated benzoxazinone derivatives has been facilitated by the development of a simple NMR method. Specifically, the enantiomers of 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo[3,2-b][1,3]benzoxazin-9-one have been analyzed using a chiral shift reagent, tris[3-(heptafluoroburyryl)-d-camphorato]europium(III). This method allows the differentiation of enantiomers by causing the doublet of the 2-methyl group protons to split into two pairs of doublets, which shift downfield. The relative concentration of the enantiomers can be quantified by integrating the area under the doublets .

Natural Occurrence in Corn

An unusual chlorinated 1,4-benzoxazin-3-one derivative was isolated from young corn roots, demonstrating the natural occurrence of such compounds in plants. The structure of this derivative was established through various spectroscopic techniques, including NMR and mass spectrometry. A second growth-chamber experiment confirmed the presence of this chlorinated benzoxazine derivative in corn, indicating its potential role in the plant's biochemistry .

Diastereoisomer Assay via NMR

A rapid and quantitative NMR assay has been developed to determine the ratio of diastereoisomers in 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one. The use of a deuterated europium shift reagent allows for the clear distinction between the diastereoisomeric pairs by splitting the 2-methyl group protons into separate doublets. The ratio of these pairs can be accurately determined by NMR integration, with results closely matching the actual values of prepared mixtures .

Physical and Chemical Properties

While the provided papers do not directly discuss the physical and chemical properties of 7-chloro-2H-1,4-benzoxazin-3(4H)-one, the methods used for structural determination and the natural occurrence of related compounds suggest that these properties are significant for both analytical chemistry and plant biochemistry. The NMR techniques employed for enantiomer and diastereoisomer determination highlight the compound's responsiveness to chiral and shift reagents, which is indicative of its stereochemical complexity . The isolation from corn roots suggests that the compound's physical properties allow it to persist in the plant's biological environment .

Scientific Research Applications

Phytochemistry and Ecological Role

7-chloro-2H-1,4-benzoxazin-3(4H)-one, a benzoxazinone compound, has garnered significant interest in phytochemistry. It is involved in various biological roles including phytotoxic, antifungal, antimicrobial, and antifeedant effects. The degradation products of benzoxazinones are crucial in understanding the chemical defense mechanisms of plants. These compounds have also been explored for their potential as natural herbicide models due to their versatility and chemical simplicity (Macias et al., 2009).

Allelochemicals in Agriculture

Benzoxazinones like 7-chloro-2H-1,4-benzoxazin-3(4H)-one display interesting biological properties such as phytotoxicity and antimicrobial effects. These properties are significant in agriculture for the development of natural herbicides and pest control. The isolation and synthesis of these compounds from plants in the Poaceae family highlight their potential utility in agronomy (Macias et al., 2006).

Analytical and Synthetic Chemistry

In analytical chemistry, methods like electrospray time-of-flight mass spectrometry (ESI-TOFMS) have been used to study the structural characteristics of benzoxazinone derivatives. This approach aids in understanding their chemical behavior and potential applications (Bonnington et al., 2003). Additionally, synthetic methodologies are being developed for the efficient preparation of benzoxazinone derivatives, demonstrating their significance in medicinal and biological research (Feng et al., 2009).

Environmental and Ecotoxicologic Impact

Research into benzoxazinones also encompasses their environmental impact and degradation kinetics. The understanding of how these compounds degrade and their effects on target and non-target organisms is essential for assessing their ecological and toxicological implications (Macias et al., 2005).

Novel Applications

Innovative applications of benzoxazinones are being explored, such as their role in dye and colorant synthesis. The reactivity of these compounds under different conditions can lead to the development of new materials with specific properties (Hartmann et al., 2004).

properties

IUPAC Name

7-chloro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHYYLMIQSZWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2H-1,4-benzoxazin-3(4H)-one

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-chloro-phenol (27) (2.0 g, 14 mmol, 1 equiv) in 30 ml of THF, chloroacetyl chloride (1.26 ml, 16.8 mmol, 1.2 equiv), and saturated aqueous NaHCO3 50 mL was stirred at RT for 2 hrs and then heated at 80° C. overnight. The reaction mixture was diluted with EtOAc, and washed with water. Purification of the crude product by flash chromatography provided 7-chloro-4H-benzo[1,4]oxazin-3-one (28): LCMS Retention time: 1.48 min.; LCMS observed (M+H)+: 184.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y HASHIMOTO, T ISHIZAKI, K SHUDO… - Chemical and …, 1983 - jstage.jst.go.jp
4-Acetoxy-2H-1, 4—benzoxazin-3 (4H)-one (3) undergoes rearrangement or nucleophilic attack to give 2—, 5-, 6-, and 7-substituted derivatives of the benzoxazinone according to the …
Number of citations: 21 www.jstage.jst.go.jp
橋本祐一, 石崎孝義, 首藤紘一, 岡本敏彦 - … and Pharmaceutical Bulletin, 1983 - jlc.jst.go.jp
4-Acetoxy-2H-1, 4-benzoxazin-3 (4H)-one (3) undergoes rearrangement or nucleophilic attack to give 2-, 5-, 6-, and 7-substituted derivatives of the benzoxazinone according to the …
Number of citations: 3 jlc.jst.go.jp
ZB Li, H Yang, YS Xie, CG Zhao - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
In the title compound, C15H12ClNO2, the two benzene rings are nearly perpendicular to each other [dihedral angle = 89.99 (13)]. The O atom of the six-membered heterocyclic ring is …
Number of citations: 11 scripts.iucr.org
J Kang, KH Kam, M Ghate, Z Hua, TH Kim… - Arkivoc, 2008 - pdfs.semanticscholar.org
A novel and effective synthesis of substituted 1, 4-benzoxazinones via Smiles rearrangement is described. Treatment of N-substituted 2-chloroacetamide, substituted 2-chlorophenols …
Number of citations: 6 pdfs.semanticscholar.org
Y Hashimoto, K Shudo - Phytochemistry, 1996 - Elsevier
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) and its desmethoxy derivative (DIBOA) are major allelochemicals produced by corn, wheat, rye and related …
Number of citations: 154 www.sciencedirect.com

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